1-Butyl-3-methylimidazolium bromide ([Bmim][Br]) is a fundamental imidazolium-based ionic liquid widely procured as both a versatile solvent and a critical synthetic precursor. Characterized by a moderate melting point (often handled as a supercooled liquid at room temperature) and excellent solubility in polar organic media, it serves as a cornerstone material in green chemistry, biomass processing, and electrochemistry [1]. For industrial and laboratory buyers, [Bmim][Br] is highly valued for its optimal balance of thermal stability, manageable viscosity, and high anion polarizability, making it an indispensable intermediate for the high-yield synthesis of task-specific ionic liquids via anion metathesis [2].
Buyers often consider substituting [Bmim][Br] with its chloride analog, [Bmim][Cl], due to perceived cost similarities. However, this generic substitution frequently fails during process scale-up and advanced synthesis. [Bmim][Cl] exhibits a drastically higher viscosity at near-ambient temperatures, which severely impedes mass transfer, complicates pumping, and requires constant thermal input to maintain flowability [1]. Furthermore, [Bmim][Cl] has a lower thermal decomposition onset, limiting its operational window in high-temperature catalytic processes [2]. In synthetic workflows, the chloride anion's higher coordinating strength and lower polarizability reduce the chemical stability of the solvent matrix compared to the more deformable bromide anion, making [Bmim][Br] the mandatory choice for stability-critical and viscosity-sensitive applications[3].
Viscosity is a primary limiting factor in the industrial scale-up of ionic liquids. At near-ambient temperatures (30 °C), [Bmim][Cl] exhibits an extremely high viscosity of approximately 11,000 cP, which severely restricts mass transfer and necessitates continuous heating for fluid handling [1]. In stark contrast, [Bmim][Br] demonstrates a significantly lower viscosity of approximately 1,214 cP at room temperature [2]. This near order-of-magnitude reduction in viscosity makes [Bmim][Br] substantially easier to pump, stir, and process in bulk applications, directly lowering the energy overhead required for reactor operations.
| Evidence Dimension | Dynamic Viscosity at near-ambient temperature |
| Target Compound Data | ~1,214 cP (at room temperature) |
| Comparator Or Baseline | [Bmim][Cl] (~11,000 cP at 30 °C) |
| Quantified Difference | ~89% reduction in viscosity |
| Conditions | Neat ionic liquid, near 30 °C / room temperature |
Lower viscosity drastically reduces the energy required for pumping and mixing, enabling seamless scale-up from laboratory to pilot-plant reactors.
For applications involving high-temperature catalysis or biomass dissolution, the thermal stability of the ionic liquid dictates the maximum safe operating temperature. Thermogravimetric analysis (TGA) confirms that [Bmim][Br] possesses the highest thermal stability among standard 1-butyl-3-methylimidazolium halides. Specifically, [Bmim][Br] remains stable up to 260 °C, whereas [Bmim][Cl] begins to decompose at 246 °C, and[Bmim][I] at 238 °C [1]. This 14 °C advantage over the chloride analog provides a critical safety and operational margin, preventing premature solvent degradation and unwanted gas evolution during extended thermal cycling.
| Evidence Dimension | Thermal Decomposition Onset Temperature |
| Target Compound Data | 260 °C |
| Comparator Or Baseline | [Bmim][Cl] (246 °C) and [Bmim][I] (238 °C) |
| Quantified Difference | +14 °C higher thermal stability than the chloride analog |
| Conditions | Thermogravimetric analysis (TGA) under controlled heating |
A higher thermal decomposition onset extends the operational lifespan of the solvent in high-temperature reactions and reduces the risk of process contamination.
The selection between chloride and bromide ionic liquids requires balancing solvent basicity with chemical robustness. While[Bmim][Cl] has a higher hydrogen-bond basicity, making it an aggressive solvent for certain biopolymers, [Bmim][Br] offers superior overall chemical stability. The larger ionic volume and deformability of the bromide anion result in interactive forces with a higher covalent character [1]. This structural distinction renders [Bmim][Br] significantly less prone to degradation in aggressive chemical environments compared to the highly coordinating chloride anion, securing its role as a stable medium for complex formulations.
| Evidence Dimension | Anion stability and interactive force character |
| Target Compound Data | High stability (covalent-leaning anion interactions) |
| Comparator Or Baseline | [Bmim][Cl] (Lower stability, highly coordinating interactions) |
| Quantified Difference | Qualitatively higher chemical stability due to larger Br- deformability |
| Conditions | Comparative solvent stability in cellulose dissolution matrices |
Procuring the bromide variant ensures a more durable solvent matrix that resists degradation during repeated use or aggressive chemical recycling.
Due to its manageable viscosity and the excellent leaving-group properties of the bromide anion, [Bmim][Br] is the preferred starting material for synthesizing advanced ionic liquids (e.g., [Bmim][OH],[Bmim][BF4]) via precipitation-driven anion metathesis [1].
Leveraging its superior thermal decomposition onset of 260 °C, [Bmim][Br] is ideal for high-temperature catalytic processes where chloride analogs would suffer from premature thermal degradation [2].
In continuous flow systems or scaled-up batch reactors where the 11,000 cP viscosity of [Bmim][Cl] would cause pump failure or inadequate mixing, [Bmim][Br] serves as a highly processable, lower-viscosity alternative [3].
Irritant